molecular formula C17H25NO4 B12942990 (R)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

Cat. No.: B12942990
M. Wt: 307.4 g/mol
InChI Key: LBIWKIAIYBNENP-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid (Catalog No.: B12942990) is a chiral amino acid derivative of high interest in scientific research, with a molecular formula of C17H25NO4 and a molecular weight of 307.4 g/mol . Its structure features a tert-butoxycarbonyl (Boc)-protected amine group, which provides steric shielding for selective reactions at other functional sites, and a 4-ethylbenzyl substituent attached to the chiral center . This configuration makes it a valuable non-natural amino acid building block for the synthesis of complex organic molecules, peptides, and potential pharmaceutical candidates . In research applications, this compound serves as a critical chiral intermediate in medicinal chemistry and drug development, particularly for investigating enzyme-substrate interactions and protein modifications . The Boc-protecting group can be readily removed under mild acidic conditions, enabling further elaboration of the molecule. The synthesis is typically achieved starting from (R)-phenylalanine derivatives or via asymmetric alkylation, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) and careful hydrolysis to yield the final acid product . Key synthetic considerations include the use of anhydrous conditions and controlled hydrolysis to preserve the stereochemical integrity of the chiral center . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

(2R)-2-[(4-ethylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H25NO4/c1-5-12-6-8-13(9-7-12)10-14(15(19)20)11-18-16(21)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1

InChI Key

LBIWKIAIYBNENP-CQSZACIVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material and Chiral Induction

The synthesis often begins with commercially available (R)-phenylalanine derivatives or related chiral amino acids. The (R)-configuration is preserved or induced via:

Introduction of the 4-Ethylbenzyl Group

The 4-ethylbenzyl substituent is introduced typically by:

  • Alkylation of the alpha carbon of the amino acid or its ester derivative using 4-ethylbenzyl halides (e.g., bromide or chloride) under basic conditions.
  • Reductive amination of the amino acid methyl ester with 4-ethylbenzaldehyde followed by reduction, as supported by analogous procedures for N-alkylated phenylalanine derivatives.

Protection of the Amino Group with Boc

The amino group is protected by:

  • Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • This step is typically performed after the alkylation or reductive amination to prevent side reactions and to facilitate purification.

Hydrolysis to the Free Acid

If the intermediate is an ester (e.g., methyl or ethyl ester), hydrolysis is performed to yield the free carboxylic acid:

  • Saponification using lithium hydroxide or sodium hydroxide in aqueous or mixed solvents.
  • Acidification to obtain the free acid form.

Representative Synthetic Route (Literature-Informed)

Step Reagents/Conditions Description Yield (%) Notes
1. Reductive amination 4-ethylbenzaldehyde, HCl·H-L-Phe-OMe, Et3N, NaBH4, CH2Cl2, 0°C to rt Formation of N-(4-ethylbenzyl)-L-phenylalanine methyl ester 70-85% Maintains stereochemistry
2. Boc protection Boc2O, base (Et3N), solvent (DCM), rt Protection of amino group to Boc derivative 85-95% Standard Boc protection
3. Ester hydrolysis LiOH or NaOH, H2O/THF or MeOH, rt Conversion of methyl ester to free acid 80-90% Mild conditions to preserve stereochemistry

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The choice of base and solvent during alkylation or reductive amination critically affects yield and stereochemical integrity.
  • Use of anhydrous conditions and inert atmosphere (N2) is recommended to prevent side reactions and racemization.
  • The Boc protection step is highly efficient and typically quantitative, but excess Boc2O should be avoided to minimize side products.
  • Hydrolysis conditions must be carefully controlled to avoid racemization of the chiral center.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Purpose Key Considerations
Chiral amino acid sourcing Commercial (R)-phenylalanine or derivatives Starting chiral material High enantiomeric purity required
Alkylation/Reductive amination 4-ethylbenzyl halide or aldehyde, NaBH4, Et3N, CH2Cl2 Introduce 4-ethylbenzyl group Control temperature, avoid racemization
Boc protection Boc2O, base (Et3N), DCM Protect amino group Use stoichiometric Boc2O
Ester hydrolysis LiOH or NaOH, aqueous/organic solvent Convert ester to acid Mild conditions to preserve chirality
Purification Flash chromatography, SFC Purify and separate enantiomers Monitor by LCMS and chiral HPLC

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid 4-Ethylbenzyl 2 C₁₆H₂₃NO₄ 293.36 High lipophilicity; used as a synthetic intermediate in drug discovery.
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl 3 C₁₄H₁₇INO₄ 364.19 Bulky iodine substituent enables cross-coupling reactions; studied in anticancer agents.
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid 4-Carbamoyl-2,6-dimethylphenyl 3 C₁₇H₂₄N₂O₅ 336.38 Polar carbamoyl group enhances solubility; potential for targeting hydrophilic enzymes.
(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 4-Bromophenyl 3 C₁₄H₁₈BrNO₄ 344.20 Bromine’s electronegativity may influence binding affinity; used in peptide mimetics.
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Methyl 2 C₉H₁₇NO₄ 203.24 Compact structure with high solubility; serves as a building block for small-molecule drugs.

Structural and Functional Analysis

In contrast, the carbamoyl-substituted analog (C₁₇H₂₄N₂O₅) exhibits higher polarity, favoring aqueous solubility . Steric Hindrance: Bulky substituents like 4-iodophenyl (C₁₄H₁₇INO₄) may hinder enzymatic degradation but reduce synthetic yield in coupling reactions .

Synthetic Utility :

  • Compounds with halogens (e.g., iodine in , bromine in ) serve as precursors for Suzuki-Miyaura cross-coupling reactions, enabling diversification in drug discovery pipelines.
  • The Boc group in all compounds ensures amine protection during synthesis, with deprotection typically achieved via acidolysis .

Biological Relevance: The 4-ethylbenzyl derivative’s lipophilicity may improve pharmacokinetic profiles in CNS-targeted therapies, though specific data are lacking . The 4-iodophenyl analog (C₁₄H₁₇INO₄) was evaluated in anticancer studies, demonstrating the role of halogenated aromatic groups in cytotoxicity .

Safety and Handling: Safety data for analogs (e.g., (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid) emphasize laboratory-use restrictions and proper handling protocols, which likely apply to the target compound .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid, also known by its CAS number 1203600-31-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25NO4. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The structural representation can be summarized as follows:

Property Details
Molecular Formula C17H25NO4
Molecular Weight 303.39 g/mol
CAS Number 1203600-31-0

Synthesis

The synthesis of this compound typically involves the protection of the amino group with a Boc group followed by the introduction of the 4-ethylbenzyl moiety. Various synthetic pathways have been explored to optimize yield and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that certain derivatives exhibited lower IC50 values than standard antibiotics like Penicillin G and Kanamycin B, indicating their potential as effective antibacterial agents .

The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or protein synthesis pathways. The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance or diminish biological activity, emphasizing the importance of specific functional groups in achieving desired therapeutic effects.

Research Findings

Several case studies have investigated the biological activities of this class of compounds:

  • Antibacterial Efficacy : A study reported that certain derivatives showed potent activity against Pseudomonas aeruginosa, with IC50 values significantly lower than conventional antibiotics .
  • In Vitro Studies : In vitro assays demonstrated that modifications in the side chain structure could lead to enhanced antibacterial potency, indicating that this compound might serve as a scaffold for developing new antibacterial agents .
  • Potential Applications in Drug Development : The compound's ability to act as a precursor for more complex molecules makes it a valuable candidate in drug development, particularly for antibiotic therapies targeting resistant strains of bacteria .

Data Table: Biological Activity Summary

Activity Type Target Organisms IC50 Value Reference
AntibacterialStaphylococcus aureus0.195 µg/mL
AntibacterialEscherichia coli< 1 µg/mL
AntibacterialPseudomonas aeruginosa< 0.5 µg/mL

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